1-Methyl-1H-pyrazole-3-carboxylic acid (2-chloro-phenylcarbamoyl)-methyl ester
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Overview
Description
2-(2-CHLOROANILINO)-2-OXOETHYL 1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-CHLOROANILINO)-2-OXOETHYL 1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the carboxylate group: This step involves the esterification of the pyrazole ring with an appropriate carboxylic acid derivative.
Attachment of the 2-chloroanilino group: This can be done through a nucleophilic substitution reaction where the amino group of 2-chloroaniline reacts with an activated ester or acid chloride.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring or the aniline moiety.
Reduction: Reduction reactions can target the carbonyl group or the nitro group if present.
Substitution: The chloro group in the aniline moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles for substitution: Amines, thiols, alcohols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a nitro derivative, while reduction could produce an amine.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, pyrazole derivatives are often studied for their potential as enzyme inhibitors. This compound could be investigated for its ability to inhibit specific enzymes involved in disease pathways.
Medicine
Medicinally, compounds like 2-(2-CHLOROANILINO)-2-OXOETHYL 1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE are explored for their potential therapeutic effects. They may exhibit anti-inflammatory, analgesic, or anticancer properties.
Industry
Industrially, this compound could be used in the development of new materials or as a precursor for agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2-CHLOROANILINO)-2-OXOETHYL 1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes or receptors, altering their activity. This interaction might involve binding to the active site of an enzyme or modulating receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chloroanilino)-2-oxoethyl 1-methyl-1H-pyrazole-4-carboxylate
- 2-(2-Chloroanilino)-2-oxoethyl 1-methyl-1H-pyrazole-5-carboxylate
Uniqueness
The uniqueness of 2-(2-CHLOROANILINO)-2-OXOETHYL 1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The position of the carboxylate group and the presence of the chloroanilino moiety can significantly impact its interactions with biological targets.
Properties
Molecular Formula |
C13H12ClN3O3 |
---|---|
Molecular Weight |
293.70 g/mol |
IUPAC Name |
[2-(2-chloroanilino)-2-oxoethyl] 1-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C13H12ClN3O3/c1-17-7-6-11(16-17)13(19)20-8-12(18)15-10-5-3-2-4-9(10)14/h2-7H,8H2,1H3,(H,15,18) |
InChI Key |
HVPLZBCWKUTEHL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)C(=O)OCC(=O)NC2=CC=CC=C2Cl |
solubility |
>44.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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